2-[1-(2,4-二甲苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-1-苯基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of the specific compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone” is not detailed in the available literature.科学研究应用
合成和抗菌特性
一系列含有苯磺酰基的新型吡唑并[1,5-a]嘧啶衍生物已被合成,显示出在抗菌应用中的潜力。这些化合物已被评估其抗菌活性,揭示了对各种细菌和真菌的显着有效性,有时超过了参考药物的活性。值得注意的是,与具有两个砜基的化合物相比,具有单个砜基的衍生物对所有测试的微生物菌株表现出优异的功效 (Alsaedi, Farghaly, & Shaaban, 2019).
抗菌评估
旨在开发具有磺酰胺部分的新型杂环化合物的研究已经导致了各种吡喃、吡啶和哒嗪衍生物的合成。这些化合物已被测试其抗菌功效,其中一些化合物表现出高活性,表明其作为抗菌剂的潜力 (Azab, Youssef, & El‐Bordany, 2013).
抗癌和抗菌潜力
一系列吡唑衍生物已被开发并评估其体外抗菌和抗癌活性。其中,与参考药物阿霉素相比,特定化合物显示出更高的抗癌活性,并且大多数合成的化合物表现出良好至优异的抗菌活性。这表明它们在开发抗癌和抗菌疗法中的潜在用途 (Hafez, El-Gazzar, & Al-Hussain, 2016).
血小板抗聚集活性
2-取代的4-苯基-5-(3,5-二苯基-1H-吡唑-1-基)嘧啶已被合成并测试了其各种生物活性。在动物模型中,其中一些化合物显示出体外血小板抗聚集活性,优于或可与乙酰水杨酸相媲美,同时还具有中等的降压、局部麻醉、镇痛和抗炎活性 (Bondavalli et al., 1992).
作用机制
未来方向
The compound is part of a set of molecules that were designed and synthesized as novel CDK2 inhibitors, which is an appealing target for cancer treatment . The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor and its efficacy in cancer treatment .
属性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-8-9-18(15(2)10-14)25-20-17(11-24-25)21(23-13-22-20)27-12-19(26)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCLAXZROMAPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。